molecular formula C19H24N2O5 B11075741 diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

Cat. No.: B11075741
M. Wt: 360.4 g/mol
InChI Key: BEZPRRJIUYDXQI-UHFFFAOYSA-N
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Description

DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE typically involves the reaction of 6-methoxy-2,3-dimethyl-1H-indole-5-amine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE can be compared with other indole derivatives, such as:

The uniqueness of DIETHYL 2-{[(6-METHOXY-2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE lies in its specific substitution pattern and the presence of both indole and malonate moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 2-[[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C19H24N2O5/c1-6-25-18(22)14(19(23)26-7-2)10-20-16-8-13-11(3)12(4)21-15(13)9-17(16)24-5/h8-10,20-21H,6-7H2,1-5H3

InChI Key

BEZPRRJIUYDXQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C2C(=C1)C(=C(N2)C)C)OC)C(=O)OCC

Origin of Product

United States

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